molecular formula C23H19N5O2 B2629572 2-(o-tolyl)-5-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207055-90-0

2-(o-tolyl)-5-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2629572
M. Wt: 397.438
InChI Key: QABQICDEQRJPMF-UHFFFAOYSA-N
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Description

2-(o-tolyl)-5-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H19N5O2 and its molecular weight is 397.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Combinatorial Chemistry

Researchers have utilized combinatorial chemistry techniques to create libraries of compounds, including those related to the mentioned chemical structure, to explore their chemical and potential biological properties. For example, Borisov et al. (2009) conducted parallel liquid-phase synthesis to produce combinatorial libraries of substituted pyrazoles and oxadiazoles, demonstrating the versatility of these methods in generating diverse compound sets for further study Borisov et al., 2009.

Novel Compound Synthesis

The creation of novel compounds through the manipulation of pyrazolo and oxadiazole frameworks has been a significant focus. Rashad et al. (2014) detailed the synthesis of new pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives, starting from specific pyrazole intermediates. These efforts highlight the synthetic versatility of pyrazole-based compounds and their potential as scaffolds for further chemical exploration Rashad et al., 2014.

Biological Activity Studies

Several studies have synthesized and characterized compounds with the oxadiazole linkage for their potential biological activities. Variya et al. (2015) designed and synthesized a series of chalcone-based oxadiazole derivatives, evaluating them for antimicrobial activities. Such research underscores the interest in oxadiazole and pyrazole derivatives as candidates for biological activity studies Variya et al., 2015.

Structural and Mechanistic Insights

Research has also focused on understanding the structural aspects and reaction mechanisms of these compounds. For instance, the study of heterocyclic o-aminonitriles led to the synthesis of novel pyrazolopyrimidines and triazolopyrimidines, providing insights into the chemical behavior and potential applications of these heterocycles in developing pharmacologically relevant molecules Al-Afaleq & Abubshait, 2001.

properties

IUPAC Name

2-(2-methylphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c1-15-7-9-17(10-8-15)22-24-21(30-26-22)14-27-11-12-28-20(23(27)29)13-19(25-28)18-6-4-3-5-16(18)2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABQICDEQRJPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5C)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(o-tolyl)-5-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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